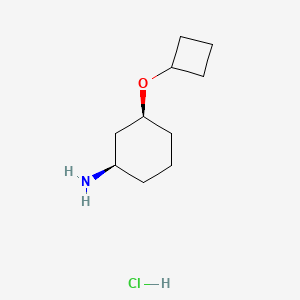

(1R,3S)-3-Cyclobutoxycyclohexan-1-amine hydrochloride

Description

(1R,3S)-3-Cyclobutoxycyclohexan-1-amine hydrochloride is a chiral amine hydrochloride salt with the molecular formula C₈H₁₄Cl₂N₂O and a molecular weight of 225.12 g/mol . The compound features a cyclohexane ring substituted with a cyclobutoxy group at the 3-position and an amine group at the 1-position, both in specific stereochemical configurations (1R,3S). The cyclobutoxy group contributes to its lipophilicity, while the hydrochloride salt enhances aqueous solubility, making it a versatile intermediate in pharmaceutical synthesis .

Properties

Molecular Formula |

C10H20ClNO |

|---|---|

Molecular Weight |

205.72 g/mol |

IUPAC Name |

(1R,3S)-3-cyclobutyloxycyclohexan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H19NO.ClH/c11-8-3-1-6-10(7-8)12-9-4-2-5-9;/h8-10H,1-7,11H2;1H/t8-,10+;/m1./s1 |

InChI Key |

KLLZITKMLSAXQQ-SCYNACPDSA-N |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)OC2CCC2)N.Cl |

Canonical SMILES |

C1CC(C1)OC2CCCC(C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride generally involves:

- Construction of the cyclohexane ring with defined stereochemistry at C-1 and C-3.

- Introduction of the cyclobutoxy substituent at the C-3 position via etherification.

- Installation or retention of the amine functionality at C-1.

- Conversion to the hydrochloride salt for isolation and purification.

While specific protocols for this compound are scarce, analogous synthetic routes for similar cyclohexyl amines and cyclobutyl ethers provide a framework.

Stepwise Synthetic Approach

| Step | Description | Typical Conditions | Notes |

|---|---|---|---|

| 1 | Stereoselective synthesis of 3-hydroxycyclohexan-1-amine intermediate | Chiral pool synthesis or asymmetric catalysis; resolution techniques | Ensures (1R,3S) stereochemistry |

| 2 | Etherification of 3-hydroxy group with cyclobutyl moiety | Reaction of 3-hydroxy intermediate with cyclobutyl halide or cyclobutyl alcohol under acidic/basic catalysis | Williamson ether synthesis or Mitsunobu reaction |

| 3 | Conversion of free amine to hydrochloride salt | Treatment with aqueous hydrochloric acid | Enhances stability and crystallinity |

Representative Synthesis Example

Though direct experimental data for (1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride is limited, a related patent describes dehydration and amine functionalization steps for substituted cyclohexyl amines, which can be adapted:

- The amine intermediate is reacted with cyclobutyl electrophiles to form the ether linkage.

- The reaction mixture is heated moderately (around 50 °C) for several hours to ensure completion.

- After reaction, the mixture is cooled, neutralized, and extracted.

- The amine is converted to the hydrochloride salt by treatment with aqueous HCl.

Alternative Routes

- Nucleophilic Substitution: Using (1R,3S)-3-hydroxycyclohexan-1-amine as a nucleophile with cyclobutyl halides.

- Reductive Amination: Starting from cyclobutyl-substituted cyclohexanone derivatives, followed by reductive amination to install the amine.

- Chiral Resolution: If racemic mixtures are formed, chiral resolution via salt formation or chromatography can isolate the (1R,3S) isomer.

Research Findings and Analytical Data

Characterization

- NMR Spectroscopy: Confirms stereochemistry and substitution pattern.

- Mass Spectrometry: Molecular ion peak at m/z consistent with C10H20ClNO.

- Optical Rotation: Used to verify enantiomeric purity.

- Melting Point: Hydrochloride salt typically exhibits sharp melting point, aiding purity assessment.

Reaction Yields and Purity

| Step | Yield (%) | Purity (%) | Remarks |

|---|---|---|---|

| Etherification | 70-85% | >95% (HPLC) | Dependent on reaction conditions and catalyst |

| Salt Formation | 90-98% | >99% (crystallization) | High purity salt suitable for research |

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Comments |

|---|---|---|

| Reaction Temperature | 20-60 °C | Moderate heating to promote etherification |

| Reaction Time | 4-12 hours | Ensures complete conversion |

| Solvents | Toluene, DMF, Dioxane | Choice depends on step and reagents |

| Catalysts | Sodium hydride, cesium carbonate, acid/base catalysts | Facilitate ether formation |

| pH for Salt Formation | Acidic (pH ~1-2) | Use of aqueous HCl |

Chemical Reactions Analysis

Amine Reactivity

The protonated amine group in the hydrochloride salt is primed for nucleophilic substitution or condensation reactions.

Acylation Reactions

The amine can react with acyl chlorides or anhydrides to form amides. For example:

Conditions typically involve a base (e.g., pyridine) to neutralize HCl .

Schiff Base Formation

In the presence of aldehydes/ketones, the amine may form imines under dehydrating conditions:

This reaction is reversible and pH-dependent .

Cyclobutoxy Group Reactivity

The cyclobutyl ether’s strain (83–88 kJ/mol ring strain) may enable ring-opening or functionalization.

Acid-Catalyzed Ring Opening

Under strong acidic conditions (e.g., H₂SO₄), the ether bond could cleave, yielding a diol or reacting with nucleophiles:

This is speculative, as no direct evidence exists for this compound .

Photochemical [2+2] Cycloaddition

The cyclobutane ring might undergo [2+2] cycloaddition with alkenes under UV light, forming polycyclic structures. Such reactivity is common in strained systems .

Catalytic Transformations

Rhodium or palladium catalysts could enable C–H activation or cross-coupling at the amine or ether sites. For example:

| Reaction Type | Conditions | Potential Products |

|---|---|---|

| Buchwald-Hartwig | Pd(dba)₂, Xantphos, base | Aryl-substituted cyclohexylamines |

| C–H Functionalization | Rh(I) catalysts, directing groups | Functionalized cyclobutoxy derivatives |

These pathways are extrapolated from Rh-catalyzed cyclopropane activations in strained systems .

Salt-Specific Behavior

The hydrochloride salt’s solubility in polar solvents (e.g., water, methanol) may influence reactivity. For instance:

-

Precipitation in non-polar solvents could limit reaction efficiency.

-

Ion-exchange with stronger acids (e.g., H₂SO₄) might regenerate the free amine for further reactions .

Limitations and Research Gaps

No peer-reviewed studies directly investigating this compound’s reactions were identified in the provided sources. Key gaps include:

-

Experimental validation of cyclobutoxy ring-opening kinetics.

-

Catalytic asymmetric transformations leveraging the chiral centers.

-

Stability studies under thermal or photolytic conditions.

Future research should prioritize synthetic applications in medicinal chemistry, given the structural similarity to bioactive cyclohexylamine derivatives .

Scientific Research Applications

rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Ring System | Stereochemistry |

|---|---|---|---|---|---|

| (1R,3S)-3-Cyclobutoxycyclohexan-1-amine HCl | C₈H₁₄Cl₂N₂O | 225.12 | Cyclobutoxy | Cyclohexane | 1R,3S |

| (1R,3S)-3-Cyclopropylcyclohexan-1-amine HCl | Not specified | Not reported | Cyclopropyl | Cyclohexane | 1R,3S |

| rel-(1R,3S)-3-Methoxycyclohexan-1-amine HCl | C₈H₁₆ClNO* | ~193.67 | Methoxy | Cyclohexane | Racemic (1R,3S) |

| (1R,3S)-3-Aminocyclohexan-1-ol HCl | C₆H₁₄ClNO | 151.08 | Amino and hydroxyl | Cyclohexane | 1R,3S |

| (1R,2S)-cis-2-Aminocyclopentanol HCl | C₅H₁₂ClNO | 149.61 | Amino and hydroxyl | Cyclopentane | 1R,2S |

*Note: Molecular formula for rel-(1R,3S)-3-Methoxycyclohexan-1-amine HCl inferred from structural analogs in and .

Key Observations:

Substituent Effects: The cyclobutoxy group in the target compound provides moderate steric bulk and lipophilicity compared to smaller substituents like methoxy (rel-(1R,3S)-3-Methoxycyclohexan-1-amine HCl) or cyclopropyl (). This may enhance membrane permeability while avoiding excessive metabolic instability .

Ring System Differences: Cyclohexane vs. Cyclopentane: Cyclohexane derivatives (e.g., target compound) adopt chair conformations, offering flexibility for receptor binding. In contrast, cyclopentane derivatives (e.g., (1R,2S)-cis-2-Aminocyclopentanol HCl) have more rigid, puckered rings, which may restrict binding to specific targets .

Stereochemical Considerations :

- The 1R,3S configuration in the target compound is distinct from racemic mixtures (e.g., rel-(1R,3S)-3-Methoxycyclohexan-1-amine HCl), which could lead to differences in enantioselective biological activity .

Biological Activity

(1R,3S)-3-Cyclobutoxycyclohexan-1-amine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound consists of a cyclohexane ring substituted with a cyclobutoxy group and an amine functional group, which may interact with various biological targets such as enzymes or receptors. The hydrochloride salt form enhances its solubility, making it suitable for biological assays.

Structural Characteristics

The structural uniqueness of (1R,3S)-3-Cyclobutoxycyclohexan-1-amine hydrochloride lies in its specific stereochemistry and the combination of cyclobutane and cyclohexane rings. This configuration may influence its biological interactions differently than those of structurally similar compounds.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (1R,3S)-3-Cyclobutoxycyclohexan-1-amine hydrochloride | Cyclohexane with cyclobutoxy and amine groups | Potential interactions with neurotransmitter systems |

| Cyclobutylamine | Cyclobutane ring with an amine | Modulates neurotransmitter activity |

| 1-Amino-cyclopentane | Cyclopentane ring with an amine | Alters binding properties due to smaller ring size |

| 2-(Cyclobutyl)ethanamine | Ethyl chain linked to cyclobutane | Different pharmacokinetic profiles |

Pharmacological Profile

The biological activity of (1R,3S)-3-Cyclobutoxycyclohexan-1-amine hydrochloride is primarily evaluated through pharmacological assays. These assays assess its efficacy and binding affinity against specific biological targets. Notably, quantitative structure-activity relationship (QSAR) models can be employed to predict the biological activity based on its chemical structure.

Binding Studies

Interaction studies have focused on the compound's binding affinity and efficacy against various receptors. Techniques such as radiolabeled ligand binding assays and surface plasmon resonance (SPR) are commonly used to evaluate these interactions.

Case Studies

Research has highlighted the potential of cyclobutane derivatives in drug development. For instance, a study demonstrated that cyclobutane analogs exhibited improved metabolic stability and enhanced bioavailability compared to their non-cyclized counterparts . Another investigation into cyclobutane-containing compounds revealed their ability to inhibit specific kinases involved in cancer progression, showcasing their therapeutic potential.

Example Case Study: Cyclobutane Derivatives in Cancer Research

A recent study explored the role of cyclobutane derivatives in inhibiting AKT kinase activity, a critical pathway in cancer cell proliferation. The introduction of a cyclobutylamine moiety significantly improved the binding affinity and selectivity towards AKT compared to traditional inhibitors .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize (1R,3S)-3-Cyclobutoxycyclohexan-1-amine hydrochloride?

The synthesis typically involves three key steps:

- Cyclobutylation : Introduction of the cyclobutoxy group via nucleophilic substitution or coupling reactions.

- Amination : Stereoselective introduction of the amine group, often using chiral catalysts or resolving agents.

- Salt Formation : Reaction with hydrochloric acid to yield the hydrochloride salt. Continuous flow reactors are recommended for scalable and efficient synthesis, as demonstrated for structurally related amines (e.g., 3-Cyclopropylpropan-1-amine hydrochloride) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR are used to verify stereochemistry and substituent placement. For example, cyclohexane proton signals in the 1.2–3.3 ppm range and cyclobutoxy protons at ~4.5 ppm are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for : 204.11 g/mol) .

- X-ray Crystallography : Resolves absolute stereochemistry, as applied to analogous cyclohexane derivatives .

- HPLC : Assesses purity (>95% recommended for research use) .

Q. What are the optimal storage conditions to maintain compound stability?

Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C. The hydrochloride salt is hygroscopic; desiccants like silica gel should be used. Stability studies for similar amines indicate decomposition <2% over 12 months under these conditions .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, particularly for the (1R,3S) configuration?

- Chiral Resolution : Use chiral HPLC columns (e.g., amylose- or cellulose-based) to separate enantiomers.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed amination to favor the desired stereoisomer .

- Enzymatic Methods : Lipases or esterases can selectively hydrolyze undesired enantiomers in racemic mixtures . Post-synthesis validation via X-ray crystallography or circular dichroism (CD) is critical .

Q. How does the cyclobutoxy group influence the compound’s reactivity in downstream derivatization?

The cyclobutoxy group’s ring strain enhances reactivity in:

- Nucleophilic Substitutions : Faster kinetics compared to methoxy analogs (e.g., rel-(1R,3S)-3-Methoxycyclohexan-1-amine hydrochloride) due to increased electrophilicity .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl halides is feasible under mild conditions . Computational studies (DFT) suggest the cyclobutoxy moiety lowers transition-state energy in SN2 reactions .

Q. What strategies mitigate challenges in crystallizing this compound for structural validation?

- Solvent Screening : Use mixed solvents (e.g., acetone/water) to slow crystallization and improve crystal quality.

- Seeding : Introduce microcrystals of analogous compounds (e.g., (1S,3R)-3-amino-cyclohexanecarboxylic acid) to induce nucleation .

- Temperature Gradients : Gradual cooling from 40°C to 4°C minimizes defects .

Methodological Considerations

Q. How can researchers address discrepancies in spectroscopic data during structural characterization?

- Comparative Analysis : Cross-reference with published NMR data for similar compounds (e.g., cyclohexane-based amines) .

- Dynamic NMR (DNMR) : Resolve conformational equilibria caused by the cyclobutoxy group’s steric effects .

- Isotopic Labeling : N or C labeling clarifies ambiguous signals in complex spectra .

Q. What computational tools aid in predicting the compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to assess binding affinity.

- ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (1.8–2.2), solubility (<5 mg/mL), and membrane permeability .

- Docking Studies : AutoDock Vina evaluates binding poses in receptor sites, guiding SAR optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.